molecular formula C13H20O B6281370 5-methyl-3-phenylhexan-2-ol CAS No. 605680-33-9

5-methyl-3-phenylhexan-2-ol

Cat. No.: B6281370
CAS No.: 605680-33-9
M. Wt: 192.3
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Description

5-methyl-3-phenylhexan-2-ol: is an organic compound that belongs to the class of secondary alcohols It is characterized by a hexane backbone with a methyl group at the fifth position, a phenyl group at the third position, and a hydroxyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-3-phenylhexan-2-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a phenylmagnesium bromide reacts with 5-methylhexan-2-one. The reaction is typically carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the reaction.

Reaction:

C6H5MgBr+C6H12OC12H18O+MgBrOH\text{C}_6\text{H}_5\text{MgBr} + \text{C}_6\text{H}_{12}\text{O} \rightarrow \text{C}_{12}\text{H}_{18}\text{O} + \text{MgBrOH} C6​H5​MgBr+C6​H12​O→C12​H18​O+MgBrOH

Another method involves the reduction of 5-methyl-3-phenylhexan-2-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in a solvent such as ethanol or tetrahydrofuran.

Reaction:

C12H16O+NaBH4C12H18O+NaBO2\text{C}_{12}\text{H}_{16}\text{O} + \text{NaBH}_4 \rightarrow \text{C}_{12}\text{H}_{18}\text{O} + \text{NaBO}_2 C12​H16​O+NaBH4​→C12​H18​O+NaBO2​

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon. This method is advantageous due to its scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: 5-methyl-3-phenylhexan-2-ol can undergo oxidation to form the corresponding ketone, 5-methyl-3-phenylhexan-2-one. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.

Reduction: The compound can be reduced to form the corresponding alkane, 5-methyl-3-phenylhexane, using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group in this compound can be substituted with other functional groups such as halides using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in tetrahydrofuran, sodium borohydride in ethanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in ether.

Major Products Formed

    Oxidation: 5-methyl-3-phenylhexan-2-one.

    Reduction: 5-methyl-3-phenylhexane.

    Substitution: 5-methyl-3-phenylhexyl chloride or bromide.

Scientific Research Applications

5-methyl-3-phenylhexan-2-ol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.

    Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.

    Biological Studies: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 5-methyl-3-phenylhexan-2-ol depends on its specific application. In organic synthesis, it acts as a nucleophile due to the presence of the hydroxyl group, which can participate in various chemical reactions. In biological systems, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved can vary depending on the context of its use.

Comparison with Similar Compounds

    3-phenylhexan-2-ol: Lacks the methyl group at the fifth position.

    5-methyl-3-phenylpentan-2-ol: Has a shorter carbon chain.

    5-methyl-3-phenylhexan-3-ol: The hydroxyl group is at the third position instead of the second.

Uniqueness:

5-methyl-3-phenylhexan-2-ol is unique due to the specific positioning of the methyl, phenyl, and hydroxyl groups, which confer distinct chemical and physical properties. This unique structure can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and industrial applications.

Properties

CAS No.

605680-33-9

Molecular Formula

C13H20O

Molecular Weight

192.3

Purity

95

Origin of Product

United States

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